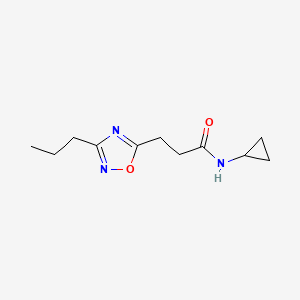

N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide

Description

N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic compound featuring a 1,2,4-oxadiazole ring substituted with a propyl group at the 3-position and a propanamide moiety linked to a cyclopropyl amine. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide |

InChI |

InChI=1S/C11H17N3O2/c1-2-3-9-13-11(16-14-9)7-6-10(15)12-8-4-5-8/h8H,2-7H2,1H3,(H,12,15) |

InChI Key |

URPCGTRZGNPOGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NOC(=N1)CCC(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the cyclocondensation of arylamidoximes with aldehydes, followed by oxidation. For instance, the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole can be achieved by manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.

Scientific Research Applications

N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:

Medicinal Chemistry: Oxadiazoles are known for their antimicrobial, antiviral, and anti-inflammatory properties.

Agriculture: The compound can be used in the development of agrochemicals for pest control.

Materials Science: Oxadiazoles are used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. For instance, oxadiazoles can act as enzyme inhibitors or receptor agonists/antagonists, depending on their structure and the target pathway . The exact molecular targets and pathways involved can vary based on the specific application of the compound.

Comparison with Similar Compounds

Key Findings :

- Higher synthesis yield (47%) compared to cephalosporin analogs, indicating optimized synthetic routes .

- Targets cystic fibrosis transmembrane conductance regulator (CFTR), demonstrating the oxadiazole’s versatility in modulating ion channels .

Indole-Oxadiazole-Triazole Hybrid

The compound 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide () introduces aromatic bulk via an indole group. Structural differences include:

- Oxadiazole substituent : Indol-5-yl vs. propyl.

- Amide group : Triazole-isopropyl vs. cyclopropyl.

Implications :

- The indole moiety may improve solubility or target binding in CNS or oncology applications.

Comparative Analysis Table

Key Research Findings and Implications

Synthetic Efficiency : The CFTR modulator (47% yield) outperforms cephalosporin analogs (6–10%), highlighting the impact of structural complexity on synthesis .

Substituent Effects :

- Propyl vs. isopropyl on oxadiazole: Propyl may offer linear hydrophobicity, while isopropyl introduces steric effects .

- Aromatic vs. aliphatic amides: Cyclopropyl and pyrimidinyl groups diversify target engagement (antibacterial vs. ion channels) .

Biological Targets : The oxadiazole scaffold is adaptable to multiple therapeutic areas, dependent on ancillary substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.